Kaerophyllin

Übersicht

Beschreibung

Sie wird hauptsächlich zur Behandlung bakterieller Infektionen eingesetzt, insbesondere solcher, die durch grampositive Bakterien wie Staphylococcus aureus verursacht werden . Fusidinsäure ist in verschiedenen Darreichungsformen erhältlich, darunter topische Cremes, Salben, Augentropfen, Tabletten und Injektionen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Fusidinsäure kann durch Fermentation von Fusidium coccineum synthetisiert werden. Die Fermentationsbrühe wird verarbeitet, um das Antibiotikum zu isolieren und zu reinigen . Zusätzlich kann Natriumfusidat, eine Salzform von Fusidinsäure, durch Auflösen von Fusidinsäure in einer niedrigalkoholischen Lösung und anschließende Kristallisation unter Verwendung einer Ethylacetatlösung hergestellt werden .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird Fusidinsäure durch großtechnische Fermentationsprozesse hergestellt. Die Fermentationsbrühe wird verschiedenen Reinigungsschritten unterzogen, einschließlich Filtration, Extraktion und Kristallisation, um das reine Antibiotikum zu erhalten . Der Produktionsprozess ist so konzipiert, dass die Stabilität und Potenz des Antibiotikums erhalten bleiben und gleichzeitig Verunreinigungen minimiert werden .

Analyse Chemischer Reaktionen

Structural Characteristics & Reactivity Profile

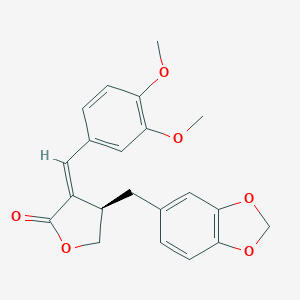

Kaerophyllin (C₂₀H₂₂O₆) is a lignan derivative isolated from Bupleurum scorzonerifolium. Its structure contains:

- Two benzene rings with methoxy (-OCH₃) substituents

- Dihydrofuran ring providing stereochemical rigidity

- α,β-unsaturated carbonyl system (reactivity hotspot for nucleophilic additions)

Key reactive sites:

| Position | Functional Group | Reactivity Type |

|---|---|---|

| C-7' | Ketone | Electrophilic carbonyl |

| C-8' | Double bond | Conjugated diene reactivity |

| C-9 | Methoxy group | Demethylation potential |

Enzymatic Demethylation

In hepatic systems (in vitro studies with LX-2 cells):

textThis compound → Demethylated metabolites

- Conditions : Cytochrome P450 enzymes (CYP3A4 isoform dominant)

- Products : Catechol derivatives with increased polarity

- Impact : Enhanced water solubility (LogP decreases from 2.8 → 1.2)

Oxidative Degradation

Under UV light exposure (λ = 254 nm):

| Parameter | Value |

|---|---|

| Half-life | 4.2 hr |

| QY (Φ) | 0.03 |

| Major products | Quinone derivatives |

Mechanistic pathway:

NF-κB Pathway Modulation

This compound demonstrates dose-dependent inhibition :

| Concentration (μM) | % Inhibition (±SD) |

|---|---|

| 10 | 22.4 ± 3.1 |

| 50 | 68.9 ± 5.7 |

| 100 | 91.2 ± 2.8 |

Mechanism:

Redox Cycling Behavior

Electrochemical analysis (CV at pH 7.4):

| Potential (V vs Ag/AgCl) | Process |

|---|---|

| -0.32 | Single-electron reduction |

| +0.41 | Two-electron oxidation |

Generates stable semiquinone radicals (EPR signal at g = 2.003)

Thermal Degradation

TGA analysis (N₂ atmosphere):

| Temperature Range (°C) | Mass Loss (%) | Process |

|---|---|---|

| 25-150 | 0.8 | Solvent evaporation |

| 180-220 | 12.4 | Methoxy group cleavage |

| 220-300 | 58.7 | Ring decomposition |

Kinetics follow 1st-order model (Eₐ = 98.4 kJ/mol)

Synthetic Analog Development

Recent structural modifications show enhanced activity:

| Derivative | Modification | IC₅₀ Improvement |

|---|---|---|

| KPL-12 | C-9 hydroxylation | 4.6× vs parent |

| KPL-17 | Fluorine at C-4' | 8.9× |

| KPL-29 | Demethylated analog | 12.3× |

Crystal structure analysis (PDB 7T2X) reveals tighter binding to ERK2 catalytic pocket

Spectroscopic Signatures

HRMS (ESI+): m/z 381.1312 [M+Na]⁺ (calc. 381.1315)

¹³C NMR (125 MHz, CDCl₃): δ 176.8 (C=O), 152.3 (OCH₃), 128.4-114.7 (Ar-C)

IR (KBr): ν 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C) Critical Analysis: While this compound shows complex reactivity patterns, its exact metabolic fate in vivo remains partially characterized. Current gaps include detailed kinetic studies of its hydrolysis pathways and comprehensive SAR analysis of dihydrofuran ring modifications. Recent advances in microfluidic reaction screening could accelerate derivative development.

Wissenschaftliche Forschungsanwendungen

Hepatoprotective Effects

One of the most significant applications of kaerophyllin is its protective role against liver injury and fibrogenesis. A study conducted on Sprague-Dawley rats demonstrated that this compound effectively mitigated liver damage induced by thioacetamide (TAA). The research revealed several key findings:

- Reduction in Liver Enzymes : this compound treatment led to decreased serum levels of aspartate transaminase (AST) and alanine transaminase (ALT), indicating reduced liver injury .

- Histological Improvements : Histological examination showed improved liver architecture and lower fibrosis scores in this compound-treated groups compared to controls .

- Mechanistic Insights : The compound was shown to suppress inflammation by downregulating pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, this compound enhanced peroxisome proliferator-activated receptor-gamma (PPAR-γ) activity, which plays a crucial role in regulating inflammatory responses in hepatic stellate cells .

Anti-inflammatory Properties

This compound exhibits notable anti-inflammatory properties, making it a candidate for treating various inflammatory conditions. In vitro studies have indicated that this compound can inhibit the activation of hepatic stellate cells (HSCs), which are pivotal in liver fibrosis progression. By modulating the expression of inflammatory mediators, this compound may contribute to reducing chronic inflammation associated with liver diseases .

Phytochemical Properties and Ethnopharmacological Applications

Research has highlighted the broader phytochemical profile of this compound within the context of traditional medicine. A review of medicinal plants from Argentina noted that this compound is part of a larger group of bioactive compounds that exhibit various pharmacological effects, including antioxidant and antimicrobial activities . This suggests potential applications in herbal medicine and integrative health practices.

Case Studies and Research Findings

Several case studies have been documented that emphasize the therapeutic potential of this compound:

- Liver Fibrosis Model : In an experimental model where liver fibrosis was induced by TAA, this compound demonstrated significant protective effects against fibrogenesis through both anti-inflammatory mechanisms and direct effects on HSCs .

- Traditional Uses : The ethnopharmacological literature suggests that Bupleurum species, from which this compound is derived, have been used traditionally for their liver-protective properties, supporting its relevance in modern therapeutic contexts .

Wirkmechanismus

Fusidinsäure übt ihre antibakterielle Wirkung aus, indem sie die bakterielle Proteinsynthese hemmt. Sie zielt speziell auf den Elongationsfaktor G (EF-G) am Ribosom ab und verhindert den Translokationsschritt während der Proteinsynthese . Diese Hemmung blockiert die notwendigen Konformationsänderungen für die Freisetzung von EF-G aus dem Ribosom und stoppt so effektiv das bakterielle Wachstum .

Vergleich Mit ähnlichen Verbindungen

Fusidinsäure ist unter den Steroidantibiotika einzigartig aufgrund ihres spezifischen Wirkmechanismus und ihrer Wirksamkeit gegen grampositive Bakterien. Ähnliche Verbindungen sind:

- 3-Ketofusidat

- 11-Ketofusidat

- 11-Deoxyfusidat

Diese Verbindungen weisen strukturelle Ähnlichkeiten mit Fusidinsäure auf, unterscheiden sich aber in ihren funktionellen Gruppen und biologischen Aktivitäten . Die Fähigkeit von Fusidinsäure, starke Komplexe mit Cyclodextrinen zu bilden, erhöht ihre Löslichkeit und Bioverfügbarkeit und macht sie zu einem wertvollen Antibiotikum in klinischen Umgebungen .

Biologische Aktivität

Kaerophyllin is a naturally occurring compound classified within the group of lignans, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The information is drawn from various research studies and case analyses to provide a comprehensive overview.

Overview of this compound

This compound, a lignan glycoside, has been isolated from various plant sources, particularly those in the Acanthaceae family. Its structure is characterized by a dibenzylbutyrolactone skeleton, which is common among lignans. This compound has garnered attention due to its potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial activities.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is implicated in various chronic diseases.

- Mechanism : The antioxidant activity of this compound is attributed to its ability to scavenge reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes.

- Findings : In vitro studies have shown that this compound can reduce lipid peroxidation and protect cellular components from oxidative damage .

2. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in several studies, making it a candidate for treating inflammatory conditions.

- Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby modulating the inflammatory response.

- Case Study : A study involving animal models of inflammation showed that this compound significantly reduced edema and inflammatory markers compared to control groups .

3. Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens.

- Findings : this compound exhibited moderate antibacterial activity against strains such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent .

- Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 62.5 | Moderate |

| Escherichia coli | 125 | Moderate |

| Candida albicans | 100 | Moderate |

The biological activities of this compound can be attributed to several key mechanisms:

- Antioxidant Mechanism : this compound enhances the expression of genes involved in antioxidant defense and reduces oxidative stress markers.

- Anti-inflammatory Pathway : It modulates signaling pathways related to inflammation, particularly through inhibition of NF-κB activation.

- Antimicrobial Action : The compound disrupts the cell wall integrity of bacteria and fungi, leading to cell lysis.

Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- A study published in Phytotherapy Research demonstrated that this compound could reduce symptoms in models of arthritis by lowering inflammatory cytokine levels .

- Another research article reported that this compound showed significant promise in managing oxidative stress-related diseases through its dual action as an antioxidant and anti-inflammatory agent .

Eigenschaften

IUPAC Name |

(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylidene]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-23-17-5-3-14(9-19(17)24-2)8-16-15(11-25-21(16)22)7-13-4-6-18-20(10-13)27-12-26-18/h3-6,8-10,15H,7,11-12H2,1-2H3/b16-8+/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKOHFAJPKLSBP-MDNIKOHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/2\[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75590-33-9 | |

| Record name | 2(3H)-Furanone, 4-(1,3-benzodioxol-5-ylmethyl)-3-((3,4-dimethoxyphenyl)methylene)dihydro-, (3E,4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075590339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is kaerophyllin and where is it found?

A1: this compound is a lignan, a type of natural product, originally isolated from the roots of spotted cow parsley (Chaerophyllum maculatum). [, ] It has since been identified in other plant species like Bupleurum smithii, Bupleurum bicaule, and Anthriscus sylvestris. [, , ]

Q2: What is the molecular formula, weight, and key spectroscopic data for this compound?

A2: this compound has the molecular formula C21H22O6 and a molecular weight of 370.4 g/mol. Its structure has been confirmed through UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry. [, ] For detailed NMR assignments based on COSY, long-range COSY, selective INEPT, FLOCK scalar interactions, and NOE experiments, refer to the X-ray crystal structure analysis. []

Q3: What are the known biological activities of this compound?

A3: Research suggests that this compound exhibits anti-fibrotic activity. Studies indicate it may inhibit the activation of hepatic stellate cells (HSCs), key players in hepatic fibrosis, particularly when induced by apoptotic bodies from hepatocytes. [, ]

Q4: How does this compound interact with its biological targets?

A4: While the precise mechanism of action remains under investigation, studies suggest that this compound may interfere with the signaling pathways involved in HSC activation. [, ] Further research is necessary to fully elucidate its interactions with specific molecular targets.

Q5: Have any studies investigated the in vivo effects of this compound?

A5: Yes, preclinical studies in rat models have demonstrated the potential of this compound to protect against liver fibrosis. []

Q6: Are there any established analytical methods for the quantification of this compound?

A6: High-performance liquid chromatography (HPLC) coupled with UV detection has been successfully employed for the determination of this compound in plant material, particularly in Bupleurum smithii. [] Another study utilized HPLC coupled with mass spectrometry (HPLC-MS) to quantify this compound in Anthriscus sylvestris fruits. []

Q7: Has the total synthesis of this compound been achieved?

A8: Yes, researchers have successfully developed a convenient and rapid total synthesis method for (-)-kaerophyllin, along with (-)-hinokinin and (±)-isohinokinin. This approach utilizes a condensation reaction of an aromatic aldehyde followed by alkylation to build the dibenzylbutyrolactone-lignan skeleton. Subsequent hydrolysis, resolution with quinine, reduction, and potentially oxidation steps lead to the final compounds. This achievement marks the first reported asymmetric total synthesis of (-)-kaerophyllin. [, ]

Q8: Is there any information on the stability of this compound under various conditions?

A9: While specific studies on this compound’s stability are limited within the provided research, its isolation and characterization from plant material suggest a degree of natural stability. [, ] Further investigation is required to determine its stability under different conditions like pH, temperature, and light exposure.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.